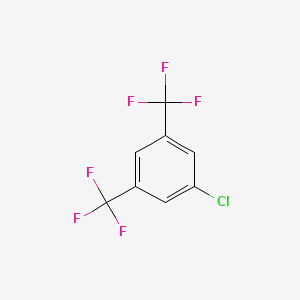

3,5-Bis(trifluoromethyl)chlorobenzene

Description

Significance and Research Context of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are a class of organic molecules that have garnered considerable attention in modern chemistry due to the unique attributes imparted by fluorine atoms. numberanalytics.com The incorporation of fluorine into an aromatic system can significantly alter the molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity, the strongest of all elements, creates a strong carbon-fluorine bond (approximately 485 kJ/mol compared to 416 kJ/mol for a carbon-hydrogen bond), which enhances thermal and metabolic stability. chimia.ch

These properties have led to the widespread use of fluorinated aromatics in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In medicine, the addition of fluorine can improve a drug's efficacy, metabolic resistance, and bioavailability. chimia.ch For instance, the well-known antidepressant fluoxetine (B1211875) and the anticancer agent 5-fluorouracil (B62378) are examples of successful fluorinated pharmaceuticals. numberanalytics.comnumberanalytics.com In the agrochemical sector, fluorinated compounds are integral to many herbicides, insecticides, and fungicides. chimia.chresearchgate.net The materials science industry utilizes fluorinated aromatics in the creation of high-performance polymers, like polytetrafluoroethylene (PTFE), and in the development of advanced materials for applications such as organic light-emitting diodes (OLEDs). numberanalytics.com

Unique Structural Features and Their Implications for Reactivity

The structure of 3,5-Bis(trifluoromethyl)chlorobenzene is notable for the presence of two trifluoromethyl (CF3) groups and a chlorine atom on the benzene (B151609) ring. The trifluoromethyl groups are powerful electron-withdrawing groups, a consequence of fluorine's high electronegativity. This strong inductive effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic substitution reactions. numberanalytics.com

The presence of multiple fluorine atoms can also introduce considerable steric hindrance, influencing how other molecules can approach and interact with the compound. numberanalytics.com The combination of these electronic and steric effects results in a molecule with high chemical stability and relatively low reactivity. guidechem.com However, the electron-deficient nature of the ring can make it more reactive towards nucleophilic aromatic substitution reactions, where the chlorine atom can be displaced by a suitable nucleophile. numberanalytics.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 328-72-3 |

| Molecular Formula | C8H3ClF6 |

| Molecular Weight | 293.55 g/mol |

| Melting Point | -25 °C |

| Boiling Point | 125 °C at 760 mmHg |

| Density | 1.475 g/cm³ |

| Flash Point | 42.7 °C |

| Refractive Index | 1.403 |

This data is compiled from various chemical suppliers and databases. guidechem.com

Overview of Established and Emerging Research Areas

The unique properties of this compound have established it as a key intermediate in several areas of chemical synthesis. Its primary role is as a precursor for creating more complex molecules in the pharmaceutical and agrochemical industries. guidechem.com For example, it is a starting material in the synthesis of various biologically active compounds where the 3,5-bis(trifluoromethyl)phenyl moiety is a desired structural feature.

Emerging research continues to explore the utility of this compound. In medicinal chemistry, derivatives of this compound are being investigated for their potential as novel therapeutic agents. For instance, pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against drug-resistant bacteria. mdpi.com Additionally, a novel synthetic naphthofuran compound containing this moiety has been studied for its anti-cancer effects in liver tumor models. nih.gov In materials science, the electron-accepting nature of the fluorinated aromatic ring makes it a candidate for the development of new electronic materials. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMBWPJFVUPOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377714 | |

| Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-72-3 | |

| Record name | 1-Chloro-3,5-bis(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Chlorobenzene

Classical Synthesis Routes

A principal method for introducing a chlorine atom onto an aromatic ring is the Sandmeyer reaction. youtube.com This two-step process begins with the diazotization of a primary arylamine, followed by a copper-catalyzed nucleophilic substitution. princeton.edu The starting material for this route is 3,5-bis(trifluoromethyl)aniline (B1329491).

Diazotization: Conversion of 3,5-bis(trifluoromethyl)aniline to its corresponding diazonium salt.

Chloro-de-diazoniation: Substitution of the diazonium group with a chloride ion, catalyzed by a copper(I) salt. youtube.com

The conversion of a primary aromatic amine into a diazonium salt is known as diazotization. uomustansiriyah.edu.iq This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). beilstein-journals.org

The diazotization of 3,5-bis(trifluoromethyl)aniline presents a unique challenge. The two trifluoromethyl groups are strongly electron-withdrawing, which significantly reduces the basicity of the aniline's amino group. minia.edu.eg This decreased nucleophilicity makes the reaction with the nitrosonium ion (NO⁺), the electrophile generated from nitrous acid, more difficult compared to electron-rich or neutral anilines. minia.edu.egnih.gov

To overcome this, optimization of reaction conditions is critical. Key parameters include:

Acid Concentration: A higher concentration of strong acid is often required to ensure the formation of a sufficient concentration of the nitrosonium ion and to keep the weakly basic aniline (B41778) in solution. nih.gov

Temperature: Diazotization reactions are typically conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated and allowed to dry. uomustansiriyah.edu.iq

Alternative Reagents: For particularly unreactive anilines, alternative diazotizing agents such as tert-butyl nitrite in the presence of an acid like p-toluenesulfonic acid may be employed, sometimes in organic solvents, to achieve a successful conversion under milder conditions. nih.gov

The general mechanism for diazotization is initiated by the formation of the nitrosonium ion, which then reacts with the amine. uomustansiriyah.edu.iq

| Step | Description | Reactants | Products |

| 1 | Formation of Nitrous Acid | Sodium Nitrite, Hydrochloric Acid | Nitrous Acid, Sodium Chloride |

| 2 | Formation of Nitrosonium Ion | Nitrous Acid, Hydrochloric Acid | Nitrosonium Ion, Water, Chloride Ion |

| 3 | Nucleophilic Attack | 3,5-Bis(trifluoromethyl)aniline, Nitrosonium Ion | N-Nitrosated Intermediate |

| 4 | Tautomerization & Dehydration | N-Nitrosated Intermediate | 3,5-Bis(trifluoromethyl)benzenediazonium ion |

The second stage of the Sandmeyer reaction involves the substitution of the diazonium group (-N₂⁺) with a chloride ion. This transformation is effectively catalyzed by copper(I) salts, most commonly copper(I) chloride (CuCl). princeton.edu The reaction mechanism is understood to proceed through a radical pathway. youtube.com

The key steps in the copper-catalyzed chlorination are:

Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt. This reduces the diazonium ion and results in the formation of an aryl radical and the release of nitrogen gas (N₂). The copper is oxidized to copper(II). youtube.comacs.org

Halogen Transfer: The newly formed aryl radical reacts with the copper(II) chloride species. A chlorine atom is transferred to the aryl radical, forming the final product, 3,5-bis(trifluoromethyl)chlorobenzene, and regenerating the copper(I) catalyst. youtube.com

The detection of biaryl byproducts in Sandmeyer reactions provides evidence supporting this radical mechanism. youtube.com The efficiency of the reaction is generally higher for diazonium salts that have electron-withdrawing groups, which makes this a suitable method for this specific substrate. princeton.edu

| Catalyst | Role | Precursor | Product |

| Copper(I) Chloride (CuCl) | Catalyzes the conversion of the diazonium salt to the aryl chloride. | 3,5-Bis(trifluoromethyl)benzenediazonium chloride | This compound |

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. uomustansiriyah.edu.iq However, this strategy is generally unsuitable for the synthesis of this compound.

The benzene (B151609) ring in 1,3-bis(trifluoromethyl)benzene (B1330116) is severely deactivated towards electrophilic attack. The two trifluoromethyl (-CF₃) groups are among the strongest electron-withdrawing groups due to the high electronegativity of fluorine atoms. youtube.comlibretexts.org This strong inductive effect pulls electron density away from the aromatic ring, making it a very poor nucleophile. youtube.com As a result, the ring is highly resistant to reaction with the electrophiles generated under Friedel-Crafts conditions (e.g., a chloronium ion or its equivalent). masterorganicchemistry.com Standard Friedel-Crafts reactions, which work well on benzene or activated derivatives, would fail or require exceptionally harsh conditions that would likely lead to decomposition. uomustansiriyah.edu.iq

A more direct approach to synthesizing this compound is the electrophilic aromatic substitution of 1,3-bis(trifluoromethyl)benzene. In this reaction, a hydrogen atom on the aromatic ring is directly replaced by a chlorine atom.

The two trifluoromethyl groups are powerful deactivating groups but are also meta-directing. youtube.com In 1,3-bis(trifluoromethyl)benzene, the 5-position is meta to both CF₃ groups. The 2-, 4-, and 6-positions are ortho or para to one of the CF₃ groups and are therefore more strongly deactivated. This electronic influence strongly favors the substitution of a chlorine atom at the C-5 position.

Due to the highly deactivated nature of the 1,3-bis(trifluoromethyl)benzene ring, standard halogenation conditions (e.g., Cl₂ with a Lewis acid like FeCl₃ or AlCl₃) are often insufficient. libretexts.org More potent reagent systems are required to generate a sufficiently strong electrophile to react with the deactivated ring.

A documented method involves the treatment of 1,3-bis(trifluoromethyl)benzene with chlorine gas (Cl₂) in chlorosulfonic acid (ClSO₃H) at low temperatures (0–5 °C). In this system, chlorosulfonic acid acts as both a solvent and a powerful activating agent, likely generating a highly electrophilic chlorine species. researchgate.net The reaction with benzene itself using chlorosulfonic acid is known to produce benzenesulfonyl chloride. orgsyn.org

While direct chlorination is the focus, analogous halogenations provide insight into the reactivity. For instance, the bromination of 1,3-bis(trifluoromethyl)benzene has been successfully achieved using a combination of N,N'-dibromo-5,5-dimethylhydantoin in a mixture of sulfuric acid and acetic acid. nih.gov This further demonstrates that with a sufficiently powerful halogenating system, direct electrophilic substitution on this deactivated ring is a viable synthetic route.

| Reagent System | Role | Target Product |

| Chlorine (Cl₂) in Chlorosulfonic Acid (ClSO₃H) | Provides and activates the electrophilic chlorine for substitution onto the deactivated ring. | This compound |

| N,N'-dibromo-5,5-dimethylhydantoin in H₂SO₄/CH₃COOH | Analogous system for bromination, highlighting the need for potent halogenating agents. | 3,5-Bis(trifluoromethyl)bromobenzene |

Chlorination of 1,3-Bis(trifluoromethyl)benzene

Temperature Control and Reaction Monitoring

Precise temperature control and diligent reaction monitoring are critical for maximizing the yield and purity of halogenated bis(trifluoromethyl)benzene derivatives. In processes analogous to the chlorination of 1,3-bis(trifluoromethyl)benzene, such as its bromination, temperature management is paramount for controlling the reaction rate and minimizing the formation of unwanted byproducts.

For the synthesis of the analogous compound, 3,5-bis(trifluoromethyl)bromobenzene, the reaction temperature following the addition of the brominating agent is carefully maintained within a specific range. A broader operational range is cited as being between 10 and 70°C. researchgate.net However, a more preferential range is narrowed to between 40 and 50°C, with the most optimal reaction temperature reported to be approximately 45°C. researchgate.net Maintaining the temperature within this optimal window is crucial; deviations can lead to a decreased rate of halogenation, a lower yield of the desired 3,5-isomer, and a significant increase in the production of isomeric and poly-halogenated impurities. researchgate.net

Progress of the reaction is typically monitored by gas chromatography (GC). acs.org This analytical technique allows for the quantitative assessment of the reaction mixture over time. To prepare a sample for analysis, a small aliquot of the heterogeneous reaction mixture is diluted with a solvent such as cyclohexane, washed with water and a basic solution (e.g., 2N NaOH) to neutralize acid, and the organic phase is then injected into the GC system. acs.org This monitoring allows chemists to track the consumption of the starting material, 1,3-bis(trifluoromethyl)benzene, and the appearance of the product, thereby determining the optimal point for reaction work-up. researchgate.netacs.org

Table 1: Temperature Parameters for the Halogenation of 1,3-Bis(trifluoromethyl)benzene

| Parameter | Temperature |

|---|---|

| General Operating Range | 10 - 70°C |

| Preferred Range | 40 - 50°C |

| Optimal Temperature | ~ 45°C |

Data derived from the synthesis of the bromo-analogue. researchgate.net

Novel and Advanced Synthetic Approaches

Beyond traditional halogenation methods, research into novel synthetic routes offers potential for improved efficiency, selectivity, and milder reaction conditions for producing fluorinated aromatics like this compound.

Fluorination-Chlorination Sequence from Substituted Anisoles

A synthetic strategy involving the initial fluorination of a substituted anisole (B1667542) followed by a chlorination step to yield this compound is not a widely documented or common pathway in the reviewed scientific literature. The more conventional approach involves the halogenation of pre-existing 1,3-bis(trifluoromethyl)benzene. Synthesizing the target compound from an anisole derivative would require robust methods for the double trifluoromethylation of the aromatic ring, a chemically challenging transformation, followed by a regioselective chlorination.

Direct Per-trifluoromethylation of Halogenated Arenes

The synthesis of this compound via the direct trifluoromethylation of a halogenated arene, such as chlorobenzene, presents significant chemical challenges, primarily concerning reactivity and regioselectivity. However, advancements in photoredox catalysis have opened new avenues for the direct C-H trifluoromethylation of unactivated arenes. nih.gov This approach often utilizes a photocatalyst that, upon irradiation with light, can generate a trifluoromethyl radical from a suitable precursor like triflyl chloride. nih.gov This highly reactive radical can then add to an aromatic ring. nih.gov While this technology demonstrates the possibility of forming C-CF3 bonds on previously unfunctionalized rings, achieving specific di-substitution at the 3- and 5-positions on a chlorinated benzene ring would likely result in a mixture of isomers, complicating purification and reducing the yield of the desired product. nih.gov

Transition Metal-Catalyzed Routes (e.g., Palladium Catalysis)

Transition metal catalysis, particularly with palladium, represents a powerful and versatile strategy for the formation of carbon-fluorine and carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions could offer a viable, albeit multi-step, route to this compound. For instance, a plausible synthetic sequence could involve the palladium-catalyzed trifluoromethylation of a dihalo-chlorobenzene precursor, such as 1,3-diiodo-5-chlorobenzene.

Modern methods have demonstrated the palladium-catalyzed trifluoromethylation of a wide array of aryl chlorides under mild conditions. beilstein-journals.org These processes show tolerance for various functional groups, which is a significant advantage for complex molecule synthesis. beilstein-journals.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a trifluoromethylating agent and subsequent reductive elimination to yield the trifluoromethylated arene. nih.gov A variety of trifluoromethyl sources, including organosilicon reagents (e.g., TMSCF3), can be employed in these copper- or palladium-catalyzed systems. nih.govorganic-chemistry.org

Biocatalytic Methods for Analogous Fluorinated Compounds

Biocatalytic methods for the synthesis of organofluorine compounds are an emerging field of green chemistry, though direct enzymatic synthesis of this compound has not been reported. Research on analogous transformations highlights the potential of this approach. A notable example is the merging of photoredox catalysis with enzymatic reactions. acs.org In one study, a light-driven chemoenzymatic system was developed for the trifluoromethylation and subsequent hydroxylation of substituted arenes. acs.org This process first uses a ruthenium-based photosensitizer to generate CF3 radicals for the trifluoromethylation of an aromatic substrate. acs.org The resulting trifluoromethylated arene is then subjected to a hybrid P450 enzyme, which performs a selective hydroxylation reaction upon activation by visible light. acs.org This innovative method demonstrates the potential for using engineered enzymes to perform complex and selective transformations on fluorinated molecules, paving the way for future biocatalytic routes to compounds like this compound.

Reactivity and Mechanistic Studies of 3,5 Bis Trifluoromethyl Chlorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

3,5-Bis(trifluoromethyl)chlorobenzene is highly activated towards nucleophilic aromatic substitution. The SNAr mechanism in this substrate proceeds via a two-step addition-elimination pathway, initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This forms a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substitution product.

Influence of Trifluoromethyl Groups on Electron Density and Reactivity

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. mdpi.com In this compound, the presence of two such groups significantly depletes the electron density of the aromatic ring, rendering it highly electrophilic. This extreme electron deficiency greatly facilitates the initial attack by a nucleophile, which is typically the rate-determining step in SNAr reactions. The trifluoromethyl groups effectively stabilize the negative charge of the intermediate Meisenheimer complex through their strong inductive effects, thereby lowering the activation energy of the reaction.

Kinetic and Thermodynamic Investigations of SNAr

Quantitative studies on the reactivity of this compound and related compounds provide valuable insights into the kinetics and thermodynamics of their SNAr reactions. A multivariate linear regression model has been developed to predict the rates and regioselectivity of SNAr reactions based on the electrophile's structure. nih.gov This model utilizes experimentally determined relative SNAr rates between benzyl (B1604629) alcohol and a variety of electrophiles.

For the closely related compound, 1-bromo-3,5-bis(trifluoromethyl)benzene, a significant difference in the free energy of activation (ΔΔG‡SNAr) of 11.3 kJ mol⁻¹ was observed when compared to 2-chloro-5-(trifluoromethyl)-pyridine, despite both having similar electron affinity and electrostatic potential values at the reaction site. nih.gov This highlights the complex interplay of factors that govern SNAr reactivity.

Table 1: Comparative Reactivity Data in a Quantitative SNAr Model

| Compound | Comparison Compound | ΔΔG‡SNAr (kJ mol⁻¹) |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Chloro-5-(trifluoromethyl)pyridine | 11.3 |

Data sourced from a quantitative relative reactivity model for nucleophilic aromatic substitution. nih.gov

The free energies of activation (ΔG‡SNAr) for SNAr reactions can be predicted with a mean absolute error of only 1.8 kJ mol⁻¹ using models that correlate experimental data with calculated molecular descriptors. nih.gov

Regioselectivity in SNAr Transformations

In SNAr reactions of substituted aromatic compounds, the position of nucleophilic attack is governed by the electronic and steric environment of the ring. For substrates with multiple potential leaving groups or substitution sites, the regioselectivity is a critical consideration. In unsymmetrical systems, an electron-withdrawing group will direct nucleophilic attack preferentially to the positions that are ortho and para to it. researchgate.net

For example, in the SNAr reaction of amines with unsymmetrical 3,5-dichloropyrazines, the presence of an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position. Conversely, an electron-donating group at the 2-position promotes substitution at the 3-position. researchgate.net While this compound itself is symmetrical, the principles of regioselectivity become important when additional substituents are present on the ring. The strong directing influence of the trifluoromethyl groups would be a primary determinant in the position of nucleophilic attack on a derivatized ring.

Electrophilic Aromatic Substitution (EAS) Reactions

In stark contrast to its high reactivity in SNAr, this compound is extremely unreactive towards electrophilic aromatic substitution.

Deactivating Effect of Trifluoromethyl Groups

The trifluoromethyl groups are powerful deactivating groups in the context of EAS. mdpi.com By withdrawing electron density from the aromatic ring, they make it less nucleophilic and therefore less susceptible to attack by electrophiles. The nitration of trifluoromethylbenzene, for instance, is approximately 40,000 times slower than the nitration of benzene (B151609) under the same conditions. With two such groups, as in this compound, this deactivating effect is compounded, rendering the aromatic ring exceptionally resistant to electrophilic attack.

Should an electrophilic substitution be forced to occur under harsh conditions, the trifluoromethyl groups would act as meta-directors. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most likely site of electrophilic attack.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve an organometallic reagent and an organic halide or triflate, and have become indispensable for the synthesis of a wide array of complex molecules. nih.gov

This compound, as an aryl chloride, can participate in various palladium-catalyzed cross-coupling reactions. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which makes the initial oxidative addition step to the palladium(0) catalyst more challenging. lookchem.com To overcome this, highly active catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, are required. nih.gov

Interactive Data Table: General Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

| Parameter | Typical Condition | Rationale |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Sources of Pd(0) after in situ reduction. |

| Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, biaryl phosphines) or N-heterocyclic carbenes (NHCs) | Promote oxidative addition of the aryl chloride and stabilize the catalytic species. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu | To facilitate the transmetalation step and neutralize the acid generated. |

| Solvent | Toluene, Dioxane, DMF, THF | Solvents that can dissolve the reactants and catalyst system and are stable at the required reaction temperatures. |

| Temperature | Elevated temperatures (80-150 °C) | Often required to facilitate the difficult oxidative addition of the C-Cl bond. nih.gov |

Note: This table represents general conditions and specific reactions may require optimization.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. nih.gov This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. nih.gov

The coupling of aryl chlorides, especially electron-deficient ones like this compound, can be achieved using specialized palladium catalysts. The electron-withdrawing nature of the trifluoromethyl groups can actually facilitate the reaction by making the aryl chloride more susceptible to oxidative addition.

Table: Examples of Suzuki-Miyaura Coupling with Aryl Chlorides

| Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 4-Chlorobenzotrifluoride | Phenylboronic acid | Pd/C | K₂CO₃ | DMA/H₂O | 79 |

| Various Aryl Chlorides | Various Arylboronic acids | Pd₂(dba)₃ / Dialkylbiaryl phosphine ligand | K₃PO₄ | Toluene | High yields generally reported nih.gov |

This table presents examples from the literature to illustrate the conditions for Suzuki-Miyaura coupling of related aryl chlorides. Specific data for this compound was not found in the provided search results, but similar reactivity is expected.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.org This reaction is a key method for the synthesis of substituted alkenes. organic-chemistry.org

Aryl chlorides can be challenging substrates for the Heck reaction, often requiring high temperatures and specific catalyst systems. nih.gov The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Table: General Conditions for Heck Coupling of Aryl Halides

| Component | Example | Role |

| Aryl Halide | Aryl Bromides, Aryl Chlorides | Electrophilic partner |

| Alkene | Styrene, Acrylates | Nucleophilic partner |

| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium source |

| Ligand | PPh₃, P(t-Bu)₃, NHCs | Stabilizes catalyst, promotes reactivity wikipedia.orguniurb.it |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the generated acid wikipedia.org |

| Solvent | DMF, Acetonitrile, Toluene | Reaction medium |

While specific examples for this compound are not detailed in the search results, its electron-deficient nature would make it a viable, albeit challenging, substrate for Heck coupling under optimized conditions.

Palladium-catalyzed cyanation is a valuable method for the synthesis of aryl nitriles, which are important intermediates in the production of pharmaceuticals, agrochemicals, and materials. nih.gov This transformation involves the coupling of an aryl halide or pseudohalide with a cyanide source.

The cyanation of aryl chlorides is notoriously difficult due to the strong C-Cl bond and the potential for catalyst poisoning by the cyanide anion. nih.govnih.gov However, significant progress has been made through the development of specialized catalyst systems. The use of zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source, often in combination with specific phosphine ligands, has enabled the efficient cyanation of a broad range of aryl chlorides. researchgate.netlookchem.com

An efficient method for the cyanation of both electron-deficient and electron-rich aryl chlorides employs a catalyst system of Pd₂(dba)₃, the ligand dppf (1,1'-bis(diphenylphosphino)ferrocene), and zinc powder with Zn(CN)₂ as the cyanide source. lookchem.com For electron-deficient aryl chlorides, high yields can be achieved under these conditions. lookchem.com

Table: Conditions for Palladium-Catalyzed Cyanation of Aryl Chlorides

| Aryl Chloride | Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Electron-deficient aryl chlorides | Zn(CN)₂ | Pd₂(dba)₃ / dppf / Zn | DMA | 120-150 | High yields generally reported lookchem.com |

| Activated aryl chlorides | KCN | Pd(OAc)₂ / dpppe / TMEDA | Toluene | 140 | Moderate to good yields lookchem.com |

This table summarizes conditions reported for the cyanation of aryl chlorides. Given its electron-deficient character, this compound would be a suitable candidate for these types of cyanation reactions.

Other Metal-Catalyzed Coupling Reactions (e.g., Copper)

While palladium and nickel are dominant in cross-coupling, copper-based catalysts are also valuable, particularly for certain types of transformations. beilstein-journals.org Copper catalysis is pivotal in modern organofluorine chemistry, offering a lower-cost and less toxic alternative for forming carbon-heteroatom bonds. beilstein-journals.org For substrates like this compound, copper catalysts can be employed in reactions such as Ullmann-type couplings or trifluoromethylselenolation reactions. beilstein-journals.org These reactions often require elevated temperatures but can be effective for creating specific bonds that are challenging with other metals.

Cross-Coupling with Organometallic Reagents

The reaction of this compound with various organometallic reagents is a powerful method for creating new C-C bonds. These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation with the organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. acs.org

Manganese-catalyzed cross-coupling reactions have been investigated as an alternative to palladium. dtu.dk For example, the MnCl₂-catalyzed reaction between aryl halides and Grignard reagents can proceed rapidly. dtu.dk The reaction scope often depends on the electronic nature of the aryl halide; substrates with electron-withdrawing groups, such as the cyano group, show good reactivity. dtu.dk Given the strong electron-withdrawing nature of the two trifluoromethyl groups in this compound, it would be an expectedly reactive substrate in such couplings.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Product Type |

| Suzuki Coupling | Organoboron compound | Palladium(0) | Biaryl |

| Stille Coupling | Organotin compound | Palladium(0) | Biaryl, Vinyl-Aryl |

| Negishi Coupling | Organozinc compound | Palladium(0) or Nickel(0) | Alkyl/Aryl-Aryl |

| Grignard Coupling | Grignard Reagent (R-MgX) | Manganese(II) Chloride, Iron | Alkyl/Aryl-Aryl |

Functionalization Reactions

Beyond cross-coupling, this compound can undergo other functionalization reactions, either by transforming the existing chloro group or by reacting at other positions on the ring, although the latter is less common due to the deactivating effect of the CF₃ groups.

Oxidation and Reduction Reactions

The oxidation of the aromatic ring of this compound is generally difficult due to the strong deactivating effect of the two trifluoromethyl groups and the chlorine atom, which lower the electron density of the ring.

Reduction reactions, however, can be more readily achieved. The carbon-chlorine bond can be reduced to a carbon-hydrogen bond (hydrodechlorination) using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source. This would convert this compound into 1,3-bis(trifluoromethyl)benzene (B1330116). The trifluoromethyl groups themselves are highly stable and generally resistant to reduction under standard hydrodechlorination conditions.

Grignard Reagent Chemistry

The formation of a Grignard reagent from this compound by direct reaction with magnesium metal is challenging. sigmaaldrich.com The corresponding bromo- derivative, 3,5-bis(trifluoromethyl)bromobenzene, is more commonly used for this purpose. nih.gov

The resulting Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, is a potent nucleophile used to form new carbon-carbon bonds. youtube.comyoutube.comyoutube.com It can react with electrophiles such as aldehydes, ketones, and esters. youtube.comyoutube.com For example, its reaction with a ketone followed by an acidic workup yields a tertiary alcohol. youtube.com

However, significant safety considerations are associated with this reagent. Studies have shown that trifluoromethylphenyl Grignard reagents can be thermally unstable and potentially explosive, especially upon loss of the coordinating ether solvent or upon heating. nih.gov Therefore, their preparation and handling require strict safety protocols. nih.gov

Reactions with Trifluoromethylating Agents

The introduction of an additional trifluoromethyl (CF3) group onto the this compound ring is a challenging transformation due to the already electron-deficient nature of the aromatic ring. Direct trifluoromethylation of such a deactivated arene is not commonly reported. However, the broader context of trifluoromethylation of arenes provides insight into potential, albeit challenging, pathways.

General methodologies for the trifluoromethylation of arenes often involve the generation of a CF3 radical, which can then attack the aromatic ring. sciencecodex.com Reagents like trifluoroacetic acid (TFA) have been utilized as a source of CF3 radicals under photoredox catalysis conditions. sciencecodex.com This approach is particularly effective for a range of arenes and heteroarenes. sciencecodex.com Another strategy involves the nucleophilic trifluoromethylation of electron-deficient arenes, which can proceed via a C-H activation pathway. rsc.org While these methods are established for various substrates, their direct application to this compound to produce 1,3,5-tris(trifluoromethyl)benzene (B44845) is not a well-documented process.

The synthesis of 1,3,5-tris(trifluoromethyl)benzene, a compound with three CF3 groups, typically follows other synthetic routes. sigmaaldrich.comnist.govchemspider.com The reactivity of "CuCF3" species, generated from phenyl trifluoromethyl sulfoxide, has been demonstrated in the trifluoromethylation of aryl iodides and activated aryl bromides, suggesting that a halogen-exchange precursor of this compound might be a more suitable substrate for such reactions. organic-chemistry.org

| Reagent/Method | Description | Applicability to this compound |

| Trifluoroacetic Acid (TFA) with Photoredox Catalysis | Generates CF3 radicals from TFA for arene trifluoromethylation. sciencecodex.com | Potentially applicable, but likely to be inefficient due to the highly deactivated ring. |

| Nucleophilic Trifluoromethylation | C-H activation pathway for trifluoromethylation of electron-deficient nitroarenes. rsc.org | Mechanistically relevant, but no specific examples with this substrate. |

| "CuCF3" Reagents | Effective for trifluoromethylation of aryl iodides and activated bromides. organic-chemistry.org | Indirectly applicable if this compound is first converted to the corresponding iodide or bromide. |

C-H Activation Strategies

The C-H bonds in this compound are potential handles for functionalization through C-H activation strategies. The electron-deficient nature of the ring makes these C-H bonds more acidic and susceptible to deprotonation or metalation. Palladium-catalyzed C-H functionalization is a powerful tool for the derivatization of arenes. nih.govnih.gov

Non-directed C-H functionalization of arenes with trifluoromethylated olefins has been achieved using palladium catalysis, showcasing a method to introduce new C-C bonds on arene cores. nih.gov The use of specific ligands, such as 2-pyridones, has been shown to accelerate the C-H activation of even electron-deficient arenes. nih.gov These methodologies could potentially be applied to this compound to introduce alkenyl or other functional groups.

While direct examples of C-H activation on this compound are not abundant in the literature, related transformations provide clues. For instance, the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine involves the reaction of 3,5-bis(trifluoromethyl)benzylamine (B151408) with 1-fluoro-2-nitrobenzene (B31998), where the benzylamine (B48309) is prepared from a precursor derived from 3,5-bis(trifluoromethyl)benzene. mdpi.com This highlights that functionalization often occurs on derivatives of the parent arene.

Selective C-F bond functionalization of unactivated trifluoromethylarenes has also been explored, offering an alternative to C-H activation for modifying such compounds. nih.gov

| Strategy | Catalyst/Reagent | Potential Product |

| Non-directed C-H Alkenylation | Palladium catalyst with 2-pyridone ligands | Alkenylated this compound |

| Directed C-H Functionalization | Palladium or other transition metal catalysts with a directing group | Functionalization at a specific C-H position |

| Deprotonation/Metalation | Strong bases (e.g., organolithium reagents) | Organometallic intermediate for further reaction |

Halogen Exchange Reactions

The chlorine atom in this compound can be replaced by other halogens through halogen exchange reactions. This is a common strategy to access a wider range of derivatives for further transformations, such as cross-coupling reactions.

The synthesis of the bromo and iodo analogues, 1-bromo-3,5-bis(trifluoromethyl)benzene and 1-iodo-3,5-bis(trifluoromethyl)benzene, respectively, is well-established. tcichemicals.comsigmaaldrich.com While these are often prepared from 3,5-bis(trifluoromethyl)aniline (B1329491) via Sandmeyer-type reactions, the conversion of the chloro-compound to the bromo or iodo derivatives is also a feasible route, for example, through nucleophilic aromatic substitution or metal-catalyzed processes.

The Finkelstein reaction, which involves the exchange of a halide for another, is a classic method for such transformations. In an industrial setting, the preparation of related bis(trifluoromethyl)benzene derivatives sometimes involves chlorination and fluorination steps, indicating the feasibility of halogen manipulation on this type of scaffold. google.com

The resulting bromo and iodo derivatives are valuable intermediates. For example, 3,5-bis(trifluoromethyl)phenyl Grignard reagents can be prepared from the corresponding bromide, although safety precautions are necessary due to their potential instability. nih.gov These Grignard reagents, as well as the iodo- and bromo-arenes themselves, are precursors for a variety of cross-coupling reactions to form C-C, C-N, and C-O bonds.

| Reaction | Reagents | Product |

| Chlorination | Chlorgas | Dichloromethyltrifluoromethylbenzene (related process) google.com |

| Conversion to Bromide | e.g., HBr, CuBr | 1-Bromo-3,5-bis(trifluoromethyl)benzene tcichemicals.com |

| Conversion to Iodide | e.g., NaI, CuI | 1-Iodo-3,5-bis(trifluoromethyl)benzene sigmaaldrich.com |

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The presence of the chloro-substituent and the electron-withdrawing trifluoromethyl groups makes 3,5-Bis(trifluoromethyl)chlorobenzene a versatile precursor for a variety of chemical transformations. It serves as a foundational component in the synthesis of more intricate molecular architectures. guidechem.comnih.gov

This compound is a key starting material for producing a range of substituted benzene (B151609) derivatives. The chlorine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of new functional groups onto the aromatic ring.

One of the most powerful methods for this purpose is the Palladium-catalyzed Suzuki-Miyaura coupling reaction. libretexts.org This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org In this context, this compound acts as the organohalide partner, reacting with various boronic acids to form new carbon-carbon bonds. libretexts.orgnih.gov This strategy provides a direct route to biaryl compounds and other substituted aromatics that retain the 3,5-bis(trifluoromethyl)phenyl moiety.

Another important transformation is its conversion to other functionalized derivatives. For instance, it can be a precursor to 3,5-bis(trifluoromethyl)aniline (B1329491) and N-substituted aniline (B41778) derivatives, which are valuable building blocks in their own right. mdpi.comresearchgate.net The synthesis often involves nucleophilic aromatic substitution, where the chlorine is replaced by an amine-containing group. mdpi.com

| Reaction Type | Reactant | Product Type | Significance |

| Suzuki-Miyaura Coupling | Arylboronic acids | Biaryl compounds | Forms new C-C bonds, creating complex aromatic structures. libretexts.orgnih.gov |

| Nucleophilic Aromatic Substitution | Amines | Substituted anilines | Introduces nitrogen-based functional groups. mdpi.com |

The 3,5-bis(trifluoromethyl)phenyl group is a common structural motif in many pharmaceutically active compounds due to its ability to enhance properties like metabolic stability and receptor binding affinity. Consequently, this compound is an important intermediate in the pharmaceutical industry. guidechem.comnbinno.com

Research has demonstrated its use in the synthesis of novel pyrazole (B372694) derivatives. nih.gov For example, a series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles were synthesized and found to be potent growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov Several of these compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL and were effective against bacterial biofilms. nih.gov

Furthermore, it is used to synthesize building blocks like N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine. mdpi.comresearchgate.net This diamine is prepared in a two-step process starting from derivatives of 3,5-bis(trifluoromethyl)benzene and serves as a crucial precursor for creating biologically active molecules, including potential organocatalysts and ligands for medicinal applications. mdpi.com

In the agrochemical sector, this compound is utilized as a starting material for the synthesis of active ingredients in herbicides, insecticides, and fungicides. guidechem.comnbinno.com The trifluoromethyl groups often contribute to the biological efficacy of the final product.

It serves as a precursor for key agrochemical intermediates, such as those used in the production of fipronil. Fipronil is a broad-spectrum insecticide, and its synthesis involves intermediates like 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl) pyrazole. raysbiotech.com The synthesis pathways for such complex molecules can utilize building blocks derived from trifluoromethylated benzenes. raysbiotech.com The stable and robust nature of the 3,5-bis(trifluoromethyl)phenyl scaffold makes it an ideal component for creating potent and persistent agrochemicals. guidechem.com

The incorporation of fluorine atoms, particularly trifluoromethyl groups, into polymers can dramatically enhance their properties, leading to materials with high thermal stability, chemical resistance, low dielectric constants, and unique optical properties. This compound is a valuable monomer or monomer precursor for creating such high-performance fluorinated polymers. nbinno.com

This compound is used in the synthesis of specialty polymers like fluorinated poly(arylene ether)s. These polymers are created through nucleophilic aromatic substitution polymerization reactions. researchgate.net For instance, monomers derived from 3,5-bis(trifluoromethyl)benzene can undergo polycondensation to form high-molecular-weight polymers. These materials are often amorphous, soluble in a range of organic solvents, and exhibit excellent thermal stability, making them suitable for advanced applications in electronics and aerospace. researchgate.net

Fluorinated polyimides are a class of specialty polymers known for their exceptional performance characteristics. The introduction of the bulky, electron-withdrawing trifluoromethyl groups from precursors related to this compound disrupts polymer chain packing, which reduces crystallinity and improves solubility. researchgate.net This allows the polymers to be processed into flexible and tough films from solution. researchgate.net

These fluorinated polyimides exhibit a combination of desirable properties, as detailed in the table below.

| Property | Typical Value / Observation | Significance |

| Thermal Stability | 5% weight loss temperatures can exceed 530°C. researchgate.netresearchgate.net | Suitable for high-temperature applications. |

| Glass Transition Temp. (Tg) | Can be as high as 316-366°C. researchgate.netresearchgate.net | Maintains structural integrity at elevated temperatures. |

| Dielectric Constant | Low values, in the range of 2.74–3.2 at 1 MHz. researchgate.net | Excellent electrical insulation properties for microelectronics. |

| Optical Transparency | High light transparency (up to 90% at 550 nm). researchgate.net | Useful for flexible electronic displays and optical components. |

| Water Absorption | Low, often between 0.2–0.7%. researchgate.net | Maintains performance in humid environments. |

| Solubility | Soluble in various organic solvents. researchgate.net | Facilitates processing and film formation. |

The synthesis of these polyimides typically involves the polycondensation of a fluorinated diamine (often containing the bis(trifluoromethyl)phenyl moiety) with a dianhydride. uva.esmdpi.com The resulting materials are finding use in advanced applications such as gas separation membranes and flexible electronics. researchgate.netuva.es

Synthesis of Polymeric Materials

Exciton Blocking Layers in Organic Solar Cells

Exciton blocking layers (EBLs) are a critical component in efficient organic photovoltaic (OPV) devices, serving to prevent excitons from reaching and recombining at the electrode interfaces, which would otherwise lead to energy loss. researchgate.net These layers must be carefully designed to block excitons effectively without impeding charge transport. researchgate.net While direct application of this compound in EBLs is not prominently documented, its derivatives, particularly those containing the 3,5-bis(trifluoromethyl)phenyl group, are valuable in designing materials for organic electronics. The strong electron-withdrawing properties of the two trifluoromethyl (CF3) groups can be harnessed to tune the energy levels (HOMO/LUMO) of a material, a key parameter for creating effective EBLs. For instance, materials are often designed to have a wide bandgap to confine the excitons within the active layer of the solar cell. researchgate.net The introduction of trifluoromethyl groups is a known strategy for developing materials with specific electronic characteristics suitable for various roles in organic electronic devices. nih.gov

Development of Novel Organic Compounds

The 3,5-bis(trifluoromethyl)phenyl scaffold, derived from this compound, is a privileged structure in the synthesis of a wide array of novel organic molecules. Its unique electronic and steric properties are exploited to create complex anilines, bioactive amides, specialized ligands, and functionalized aromatic systems.

Synthesis of Anilines and Nitro Derivatives

3,5-Bis(trifluoromethyl)aniline is a key intermediate derived from the title compound and serves as a precursor for more complex molecules. sigmaaldrich.comoakwoodchemical.com It is readily used in nucleophilic aromatic substitution reactions. For example, reacting 3,5-bis(trifluoromethyl)aniline with 1-fluoro-2-nitrobenzene (B31998) in the presence of potassium carbonate and sodium hydroxide (B78521) in DMF leads to the formation of N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline, a triarylamine with multiple nitro groups. mdpi.com In a related synthesis, the benzylamine (B48309) analogue, (3,5-bis(trifluoromethyl)phenyl)methanamine, reacts with 1-fluoro-2-nitrobenzene to produce N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline in high yield. mdpi.comresearchgate.net This nitro derivative can be subsequently reduced via catalytic hydrogenation using palladium on carbon (Pd-C) to afford the corresponding diamine, N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine. mdpi.comresearchgate.net

| Starting Material | Reagents | Product | Yield |

| (3,5-Bis(trifluoromethyl)phenyl)methanamine | 1-Fluoro-2-nitrobenzene, K₂CO₃, DMF | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% mdpi.comresearchgate.net |

| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | H₂, Pd-C, EtOH | N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% mdpi.comresearchgate.net |

| 3,5-Bis(trifluoromethyl)aniline | 1-Fluoro-2-nitrobenzene, K₂CO₃, NaOH, DMF | N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | 20% mdpi.com |

Preparation of Cinnamamides and Other Bioactive Scaffolds

The 3,5-bis(trifluoromethyl)aniline moiety is a valuable building block for creating bioactive compounds, including cinnamamides, which are known for their wide range of pharmacological activities. nih.gov Substituted N-phenyl cinnamamides can be synthesized via the condensation of an appropriate cinnamic acid with an aniline. researchgate.net For instance, N-[3,5-bis(trifluoromethyl)phenyl] cinnamamide (B152044) derivatives have been synthesized and investigated for their antimicrobial properties.

Furthermore, the 3,5-bis(trifluoromethyl)phenyl group is incorporated into other complex bioactive scaffolds. nih.govnih.gov Pyrazole derivatives containing this group have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria. nih.govnih.govmdpi.com The synthesis involves the reductive amination of a pyrazole aldehyde with various anilines, demonstrating the utility of this scaffold in medicinal chemistry. mdpi.com

| Scaffold Type | Synthetic Precursors | Example Compound | Notable Activity |

| Cinnamamide | Cinnamoyl chloride, 3,5-Bis(trifluoromethyl)aniline | N-[3,5-Bis(trifluoromethyl)phenyl]cinnamamide | Antimicrobial researchgate.net |

| Pyrazole | Pyrazole aldehyde, Substituted anilines | 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(3,5-dichloroanilino)methyl]pyrazol-1-yl] benzoic acid | Antibacterial mdpi.com |

| Fatty Acid Amide | Stearic acid, 3,5-Bis(trifluoromethyl)benzylamine (B151408) | N-(3,5-bis(trifluoromethyl)benzyl)stearamide | Precursor for bioactive molecules mdpi.com |

| Triazole Cinnamide | N-(prop-2-yn-1-yl)cinnamamide, Aromatic azides | N-((1-(4-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methyl)cinnamamide | Antiproliferative scielo.br |

Ligand Design and Catalyst Development

The strong electron-withdrawing nature of the trifluoromethyl groups on the 3,5-bis(trifluoromethyl)phenyl moiety makes it a privileged component in the design of ligands and organocatalysts. rsc.org This structural motif is central to the well-known Schreiner's thiourea, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a highly effective hydrogen-bond donor catalyst used in a multitude of organic transformations. rsc.org The high acidity of the N-H protons, enhanced by the electron-withdrawing phenyl groups, allows for the activation of substrates and stabilization of negative charges in transition states. rsc.org

This moiety is also incorporated into complex phosphine (B1218219) ligands for transition metal catalysis. For example, ligands like Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine are designed for palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The bulky and electron-deficient aryl groups on the phosphorus atom enhance catalyst stability and activity. Similarly, chiral BINOL-derived ligands bearing 3,5-bis(trifluoromethyl)phenyl groups are used in asymmetric catalysis, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. vulcanchem.com

Synthesis of Benzylalcohols and Derivatives

3,5-Bis(trifluoromethyl)benzyl alcohol is a key derivative synthesized from precursors related to this compound. google.com A common synthetic route involves the formylation of a 3,5-bis(trifluoromethyl)-phenylmagnesium halide (a Grignard reagent) with solid paraformaldehyde in a solvent like tetrahydrofuran (B95107) (THF). google.com The starting Grignard reagent is prepared from 3,5-bis(trifluoromethyl)-halobenzene (bromo- or chlorobenzene). google.com

This benzyl (B1604629) alcohol can be further functionalized. Its corresponding amine, 3,5-bis(trifluoromethyl)benzylamine, is used to synthesize a variety of amides and other nitrogen-containing compounds. mdpi.commdpi.com For example, a solvent-free direct amidation between the benzylamine and stearic acid at high temperature yields N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com This demonstrates the conversion of the benzyl alcohol scaffold into more complex functional molecules. ulsan.ac.kr

Porphyrin Chemistry with Trifluoromethyl Substitution

The electron-deficient 3,5-bis(trifluoromethyl)phenyl group is highly valuable in porphyrin chemistry for tuning the electronic properties of the macrocycle. researchgate.net The standard synthesis of meso-substituted porphyrins, such as 5,10,15,20-tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin, involves the acid-catalyzed condensation of 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) with pyrrole. nih.govnih.gov Interestingly, this reaction can also lead to the formation of various expanded porphyrins, including sapphyrins, pentaphyrins, and hexaphyrins, which have unique optical and electrochemical properties. nih.gov

The synthesis of these highly fluorinated porphyrins is often achieved using methods like the Lindsey synthesis, which involves a mild acid catalyst followed by oxidation. nih.gov The resulting porphyrins, bearing four 3,5-bis(trifluoromethyl)phenyl groups at the meso positions, are robust and serve as platforms for further functionalization or as core components in materials science and catalysis. nih.govacs.orgcuny.edu

| Precursor | Reaction Conditions | Porphyrin Products |

| 3,5-Bis(trifluoromethyl)benzaldehyde, Pyrrole | Trifluoroacetic acid (TFA) | 5,10,15,20-Tetrakis(3,5-bis(trifluoromethyl)phenyl)porphyrin nih.gov |

| 3,5-Bis(trifluoromethyl)benzaldehyde, Pyrrole | Trifluoroacetic acid (TFA) | oakwoodchemical.comSapphyrin, acs.orgHexaphyrin, and other expanded porphyrins nih.gov |

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into molecular properties that are not always accessible through experimental means alone. For molecules like this compound, theoretical studies are crucial for understanding and predicting their behavior in chemical reactions and material assemblies. By modeling the molecule's electronic structure, potential energy surfaces, and molecular orbitals, researchers can rationalize its reactivity and guide its application in advanced synthesis.

DFT Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can determine the geometry and energy of the ground state, providing a foundation for understanding molecular stability and reactivity.

While specific DFT studies on this compound are not extensively published, research on analogous compounds, such as those containing the 3,5-bis(trifluoromethyl)phenyl moiety, offers significant insights. For instance, DFT calculations performed on N-(3,5-bis(trifluoromethyl)benzyl)stearamide, using the B3LYP method with a 6-311+G(d,p) basis set, have been used to compute its optimized geometry, fundamental vibrational frequencies, and various electronic properties. The presence of the two CF3 groups dramatically influences the electron distribution across the phenyl ring, withdrawing electron density and making the aromatic system electron-deficient. This electron deficiency is a key factor governing the molecule's reactivity, particularly its susceptibility to nucleophilic attack and its behavior in forming complex materials. nih.gov This strong electron-withdrawing effect has also been noted in studies of tris{3,5-bis(trifluoromethyl)phenyl}borane, where it enhances the Lewis acidity of the boron center.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict how it will interact with other species. walisongo.ac.id It illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

The MEP map is color-coded to represent different potential values. While the exact color scale can vary, a common convention is shown in the table below.

Table 1: Representative Color Coding for MEP Maps

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich region, attractive to positive charges (electrophiles). |

| Yellow/Orange | Slightly Negative | Slightly electron-rich region. |

| Green | Neutral | Zero potential region. |

| Blue | Most Positive | Electron-deficient region, attractive to negative charges (nucleophiles). researchgate.net |

This table provides a general guide to interpreting MEP maps.

For a molecule like this compound, the MEP map would be significantly influenced by the highly electronegative fluorine and chlorine atoms. Studies on (trifluoromethyl)benzene show that the CF3 group deactivates the benzene ring by withdrawing electron density. vaia.com In this compound, this effect is amplified. The regions around the two CF3 groups and the chlorine atom would exhibit a highly positive electrostatic potential (blue), indicating strong electron deficiency. This makes the carbon atoms attached to these groups, as well as the aromatic ring itself, potential sites for nucleophilic attack. Conversely, the regions of negative potential (red) would be localized on the fluorine and chlorine atoms themselves, representing their high electron density.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.orgacs.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). nih.govucsb.edu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates high reactivity.

For the related compound N-(3,5-bis(trifluoromethyl)benzyl)stearamide, FMO analysis revealed a large HOMO-LUMO energy gap of 5.54 eV. This large gap suggests that the molecule has low reactivity. Furthermore, the low energy of the HOMO (-7.38 eV) indicates a high resistance to donating electrons. These findings are directly attributable to the potent electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group.

Table 2: FMO Energies and Global Reactivity Descriptors for an Analogous Compound *

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| E(HOMO) | -7.38 | Energy of the Highest Occupied Molecular Orbital. A low value indicates difficulty in donating electrons. |

| E(LUMO) | -1.84 | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | 5.54 | Indicates high kinetic stability and low overall reactivity. |

| Electronegativity (χ) | 4.61 | A measure of the molecule's ability to attract electrons. |

\Data derived from calculations on N-(3,5-bis(trifluoromethyl)benzyl)stearamide.*

Applying these principles to this compound, one would predict a similarly low-lying HOMO and a large HOMO-LUMO gap, characterizing it as a molecule with high stability and a pronounced electrophilic character at the aromatic ring.

Reaction Pathway and Transition State Analysis

Computational chemistry can map the energetic landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate. acs.org

A theoretical study of this process would involve:

Geometry Optimization: Calculating the structures of the reactants (this compound and magnesium), the product (the Grignard reagent), and importantly, the transition state.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of the C-Cl bond and formation of C-Mg and Mg-Cl bonds).

Such an analysis for this compound would likely show a significant activation barrier, influenced by the strength of the C-Cl bond and the electronic effects of the CF3 groups. Studies on the preparation of the analogous 3,5-bis(trifluoromethyl)phenyl Grignard reagent from the corresponding bromide highlight the practical utility of this reaction class. nih.gov Computational analysis provides the fundamental understanding of the energetics and mechanism that govern these important synthetic transformations. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of New Reaction Pathways

The exploration of novel reaction pathways for synthesizing derivatives from 3,5-bis(trifluoromethyl)chlorobenzene and related structures is a vibrant area of research. Chemists are moving beyond traditional transformations to employ modern catalytic systems that offer enhanced efficiency and selectivity.

A significant area of development involves the synthesis of complex heterocyclic structures. For instance, pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl moiety have been synthesized through a multi-step process. nih.govmdpi.com This pathway begins with the reaction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) with 4-hydrazinobenzoic acid to form a hydrazone, which is then converted to a pyrazole aldehyde using a Vilsmeier-Haack reagent. mdpi.com This aldehyde serves as a versatile intermediate for further functionalization, such as reductive amination with various anilines to produce a library of novel pyrazole derivatives. nih.govmdpi.com

Another critical reaction pathway involves the formation of Grignard reagents. The preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent from its corresponding bromide is a key step for creating carbon-carbon and carbon-heteroatom bonds. nih.gov Research has focused on developing safe and reliable methods for this preparation, as these highly reactive organometallic intermediates can be explosive if not handled correctly. nih.gov These reagents are crucial for introducing the 3,5-bis(trifluoromethyl)phenyl group into a wide array of advanced intermediates. nih.gov

Furthermore, modern cross-coupling reactions are being explored. While not directly starting from the chlorobenzene, related bromo- and iodo-analogues are used in reactions like the Mizoroki-Heck cross-coupling to form key intermediates for pharmaceuticals. researchgate.net Research into direct C-H functionalization and trifluoromethylation of arenes and heteroarenes, sometimes using light-induced or metal-catalyzed radical processes, also points to future pathways that could be adapted for this compound. researchgate.netacs.org

Table 1: Key Synthetic Intermediates and Reactions

| Starting Material/Intermediate | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 3',5'-Bis(trifluoromethyl)acetophenone | Condensation, Vilsmeier-Haack Reaction | Pyrazole Aldehydes | mdpi.com |

| 3,5-Bis(trifluoromethyl)bromobenzene | Grignard Reagent Formation | Organomagnesium Reagents | nih.gov |

| Pyrazole Aldehyde | Reductive Amination | Substituted Pyrazole Anilines | nih.govmdpi.com |

Development of Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry has spurred the development of more sustainable methods for synthesizing derivatives of this compound. These efforts focus on reducing waste, eliminating hazardous reagents, and improving energy efficiency.

A prime example is the solventless, catalyst-free synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide. mdpi.com This method involves the direct thermal condensation of stearic acid and 3,5-bis(trifluoromethyl)benzylamine (B151408) at 140 °C. mdpi.com The reaction proceeds without the need for any metal catalysts or solvents, and the only byproduct is water, making it a remarkably eco-friendly approach. mdpi.com Despite a moderate yield, the simplicity and clean nature of the process highlight a significant step towards sustainable amidation. mdpi.com

In the synthesis of pharmaceutical intermediates, sustainability is also a key consideration. An improved process for preparing 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the drug Cinacalcet, demonstrates this trend. researchgate.net The process utilizes a Mizoroki-Heck cross-coupling reaction where the palladium catalyst is efficiently recovered as Pd/Al2O3 at the end of the reaction, minimizing precious metal waste. researchgate.net Furthermore, exploring microwave-assisted conditions has been shown to reduce reaction times significantly without compromising yield or selectivity, contributing to a more energy-efficient synthesis. researchgate.net

Future research will likely focus on expanding the use of biocatalysis, flow chemistry, and reactions in greener solvents like water or supercritical fluids to further minimize the environmental footprint of synthesizing these valuable fluorinated compounds.

Applications in Advanced Functional Materials

The unique electronic properties and steric bulk of the 3,5-bis(trifluoromethyl)phenyl group make it a valuable component in the design of advanced functional materials. nih.gov Research has demonstrated its utility in creating materials with novel optical and biological properties.

One of the most promising applications is in the development of light-emitting materials. uta.edu Heavily fluorinated pyrazolate ligands, such as those derived from 3,5-bis(3,5-bis(trifluoromethyl)phenyl)pyrazole, have been used to synthesize trinuclear coinage metal complexes (Cu, Ag, Au). uta.edu These complexes exhibit fascinating photophysical properties. Specifically, the gold(I) complex, {[3,5-(3,5-(CF3)2Ph)2Pz]Au}3, shows bright blue luminescence in a frozen solution when irradiated with UV light, marking it as a promising candidate for applications in organic light-emitting devices (OLEDs). uta.edu The fluorinated substituents contribute to the volatility and stability of the complexes, which are desirable properties for material processing. uta.edu

In the realm of life sciences, derivatives have shown significant potential as potent antimicrobial agents. nih.govnih.gov A series of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives were synthesized and tested against various strains of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Many of these compounds exhibited potent growth-inhibiting activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL. nih.gov Certain derivatives were also effective against bacterial biofilms, a critical factor in persistent infections. nih.govnih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Key Structural Feature | Noted Activity | Reference |

|---|---|---|---|

| Compound 2 | 4-Isopropyl aniline (B41778) derivative | Inhibited S. aureus growth with MIC values of 1 to 2 µg/mL. | nih.gov |

| Compound 11 | - | Potent against S. aureus biofilms with MBEC as low as 1 µg/mL. | nih.gov |

| Compound 28 | - | Potent against S. aureus biofilms with MBEC as low as 1 µg/mL. | nih.gov |

| Compound 29 | - | Potent against S. aureus biofilms with MBEC as low as 1 µg/mL. | nih.gov |

Further Mechanistic Elucidation of Complex Transformations

Understanding the precise mechanisms of reactions involving the 3,5-bis(trifluoromethyl)phenyl moiety is crucial for optimizing existing synthetic methods and designing new, more efficient transformations.

Mechanistic studies have been conducted on the ortholithiation of arenes containing trifluoromethyl groups. researchgate.net These studies investigate the kinetics and pathways of deprotonation using lithium amide bases. Research has revealed that these metalations can proceed through complex combinations of monomeric and dimeric base aggregates, with the specific pathway being dependent on the substrate. researchgate.net Such fundamental understanding is vital for controlling regioselectivity in the functionalization of these electron-deficient aromatic rings.

The mechanism of a novel bismuth-catalyzed trifluoromethylation of heteroarenes under light irradiation has also been investigated. acs.org Spectroscopic and computational experiments support a pathway involving a light-induced homolysis of a Bi-O bond, which generates a CF3 radical. acs.org A key finding is the role of a transient Bi(II) radical intermediate, which performs a hydrogen atom transfer (HAT) to rearomatize the substrate and complete the catalytic cycle. acs.org This detailed mechanistic insight into main-group metal catalysis opens new avenues for C-H functionalization reactions.

Safety-related studies also contribute to mechanistic understanding. Investigations into the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent using tools like Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) have shown that these reagents can detonate upon loss of solvent or moderate heating. nih.gov This highlights their high reactivity and the energetic nature of the transformations they undergo, providing crucial information for process chemists to ensure safe handling and scale-up. nih.gov

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for designing novel derivatives of this compound with specific, tailored properties before their synthesis is attempted in the lab.

DFT calculations have been successfully employed to study the structural and electronic properties of newly synthesized molecules. For example, in the study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations using the B3LYP method with a 6-311+G(d,p) basis set were performed. mdpi.com These computations provided insights into the molecule's frontier molecular orbitals (HOMO and LUMO). The analysis revealed a large HOMO-LUMO gap (5.54 eV), indicating high kinetic stability. mdpi.com The molecular electrostatic potential (MEP) map was also generated, identifying the electron-rich and electron-poor regions of the molecule, which helps predict its reactivity and intermolecular interactions. mdpi.com

Computational studies have also been used to augment experimental data in mechanistic studies. For instance, DFT calculations have helped to understand the complex substrate-dependent mechanisms of ortholithiation reactions involving bis(trifluoromethyl)benzene. researchgate.net

The future of this field lies in a more predictive approach. By computationally screening virtual libraries of derivatives, researchers can identify candidates with optimized properties—such as enhanced binding affinity to a biological target, specific absorption/emission wavelengths for materials science, or improved electronic properties for organic electronics. This in-silico design process can significantly accelerate the discovery of new functional molecules, saving time and resources by focusing synthetic efforts on the most promising candidates.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,5-bis(trifluoromethyl)chlorobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation or substitution reactions. For example, brominated intermediates (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) can undergo nucleophilic aromatic substitution with chloride sources under catalytic conditions. Key factors include:

- Catalysts : Use of Cu(I) or Pd-based catalysts to enhance reactivity .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.

- Temperature : Reactions often require elevated temperatures (80–120°C) to overcome electron-withdrawing effects of trifluoromethyl groups .

- Data Table :

| Method | Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Halogen Exchange | CuCl | 72 | DMF, 110°C, 24h | |

| Nucleophilic Substitution | Pd(PPh₃)₄ | 65 | Toluene, 100°C, 12h |

Q. How can spectroscopic techniques (e.g., IR, NMR) characterize this compound?

- Methodological Answer :

- ¹⁹F NMR : Distinct peaks for CF₃ groups appear at δ -60 to -65 ppm due to strong electron-withdrawing effects. Splitting patterns confirm para-substitution .

- IR Spectroscopy : C-Cl stretching vibrations occur at 550–600 cm⁻¹, while CF₃ symmetric/asymmetric stretches appear at 1150–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 264 (C₈H₃ClF₆) confirm the molecular formula .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?